7-ethyl-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(pentylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-6-7-8-14-12-15-10-9(18(12)5-2)11(19)16-13(20)17(10)3/h4-8H2,1-3H3,(H,14,15)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUKBFAFDWBKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethyl-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly those involving adenosine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula: C19H25N5O3
- Molecular Weight: 371.441 g/mol
- IUPAC Name: 7-Ethyl-3-methyl-8-(pentylamino)-1H-purine-2,6-dione
The compound is believed to exert its biological effects primarily through modulation of adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. These receptors play critical roles in the cardiovascular system, immune response, and neurotransmission.
1. Adenosine Receptor Modulation
Research indicates that compounds similar to this compound can act as agonists or antagonists at various adenosine receptor subtypes (A1, A2A, A2B, and A3). These interactions can lead to a range of biological outcomes:
- Cardiovascular Effects: Activation of A2A receptors can induce vasodilation and inhibit platelet aggregation.
- Neuroprotective Effects: Agonism at A1 receptors may provide neuroprotection in models of ischemia.
2. Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Anticancer Potential
Preliminary studies indicate that purine derivatives may have cytotoxic effects on cancer cells. The specific mechanisms include:
- Induction of apoptosis in tumor cells.
- Inhibition of tumor growth through modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Adenosine Receptor Agonism | Modulates cardiovascular functions | |
| Anti-inflammatory | Reduces cytokine production | |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Case Study: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of similar purine derivatives. The findings indicated that these compounds could significantly reduce neuronal death in models of oxidative stress by activating A1 receptors, thereby enhancing cell survival pathways.
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : Melting points vary widely; benzyl-substituted derivatives () exhibit higher thermal stability (~195°C) than trifluoropropyl analogs ().
- Spectral Signatures : Carbonyl stretches in IR (1690–1720 cm⁻¹) are consistent across derivatives, while ¹H NMR shifts reflect alkyl chain environments (e.g., δ 2.29 for ethyl in ).
Key Insights :
- Substituent Impact: Aromatic or heterocyclic groups at position 8 (e.g., pyridinyloxy in ) often reduce CNS activity, while alkylamino groups (e.g., pentylamino in the target compound) may favor metabolic stability.
- Therapeutic Potential: Butylamino-linked indazolyl derivatives () show promise in oncology, suggesting that the target compound’s pentylamino group could be optimized for kinase selectivity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 7-ethyl-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. A common approach includes:
- Step 1 : Alkylation of the purine core at position 7 using ethyl halides under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the pentylamino group at position 8 via reaction with pentylamine in the presence of a catalyst (e.g., Pd/C) at controlled temperatures (60–80°C) .
- Step 3 : Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization from ethanol/water mixtures .
Critical parameters include solvent polarity, reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques and parameters include:
| Technique | Parameters | Application |
|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆ solvent, 400–600 MHz | Confirms substituent positions and purity . |
| HPLC | C18 column, acetonitrile/water (70:30) | Quantifies purity (>95%) . |
| FTIR | ATR mode, 400–4000 cm⁻¹ | Identifies carbonyl (1650–1700 cm⁻¹) and amine groups . |
| Mass spectrometry (ESI-TOF) is used to verify molecular weight (e.g., [M+H]⁺ peak at m/z 324.16) . |
Q. How do structural features (e.g., 8-pentylamino group) influence chemical reactivity?
- Methodological Answer :
- The 8-pentylamino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., aldehydes in Schiff base formation) .
- The 7-ethyl group sterically hinders electrophilic aromatic substitution at position 8, directing reactivity to the 2- and 6-positions .
- Solubility in non-polar solvents is increased by the pentyl chain, facilitating reactions in hydrophobic environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity via modifications at the 8-position?
- Methodological Answer :
- SAR Framework :
- Replace pentylamino with bulkier groups (e.g., cyclohexylamino) to test steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., nitro) to modulate hydrogen-bonding capacity .
- Experimental Design :
- Synthesize analogs via parallel combinatorial chemistry .
- Screen activity against adenosine receptors (A₁/A₂A) using radioligand binding assays (IC₅₀ values) .
- Data Interpretation :
Linear regression models correlate substituent hydrophobicity (logP) with receptor affinity .
Q. What mechanistic insights exist for this compound’s interaction with viral polymerases?
- Methodological Answer :
- Target Identification :
Docking simulations (AutoDock Vina) predict binding to the HCV NS5B polymerase active site (ΔG ≤ -8.5 kcal/mol) . - Functional Assays :
- Inhibition Assay : Measure IC₅₀ using RT-PCR to quantify viral RNA reduction in Huh-7 cells .
- Resistance Profiling : Serial passage experiments with escalating compound concentrations identify mutation hotspots (e.g., C316Y in NS5B) .
Q. How can contradictory data on cardiovascular activity be resolved?
- Methodological Answer :
- Data Triangulation :
| Study | Model | Result | Conflict Source |
|---|---|---|---|
| In vivo rat arrhythmia | 10 mg/kg IV | Prophylactic antiarrhythmic . | Dosage vs. bioavailability. |
| In vitro cardiomyocytes | 100 µM | Pro-arrhythmic Ca²⁺ flux . | Concentration-dependent effects. |
- Resolution Strategies :
- Conduct PK/PD studies to establish therapeutic index.
- Use Langendorff heart perfusion models to bridge in vitro/in vivo results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
